molecular formula C13H10F3NO2S B14349412 Methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl- CAS No. 98611-89-3

Methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl-

Cat. No.: B14349412
CAS No.: 98611-89-3
M. Wt: 301.29 g/mol
InChI Key: PBDSSQOYFPBVOG-UHFFFAOYSA-N
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Description

Methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl- is a chemical compound with the molecular formula C13H10F3NO2S and a molecular weight of 301.28 g/mol . It is known for its unique structure, which includes trifluoromethyl groups and diphenyl groups attached to a methanesulfonamide core. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl- can be synthesized through several methods. One common approach involves the reaction of methanesulfonamide with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl- often involves large-scale chemical reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the required product quality .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce compounds with modified trifluoromethyl groups .

Scientific Research Applications

Methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl- has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl- involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups and diphenyl groups contribute to its reactivity and ability to interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonamide, 1,1,1-trifluoro-N,N-diphenyl- is unique due to its specific combination of trifluoromethyl and diphenyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized research and industrial applications .

Properties

CAS No.

98611-89-3

Molecular Formula

C13H10F3NO2S

Molecular Weight

301.29 g/mol

IUPAC Name

1,1,1-trifluoro-N,N-diphenylmethanesulfonamide

InChI

InChI=1S/C13H10F3NO2S/c14-13(15,16)20(18,19)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

PBDSSQOYFPBVOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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